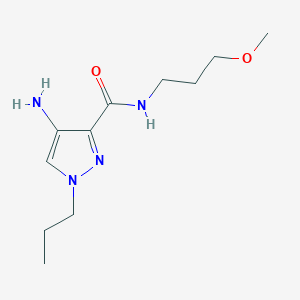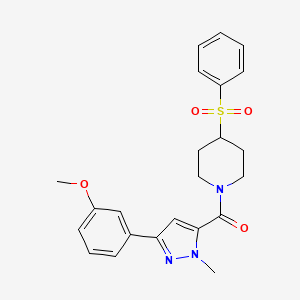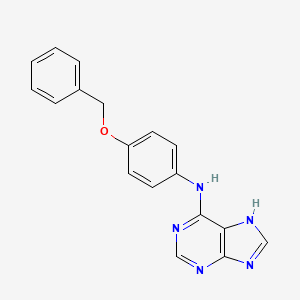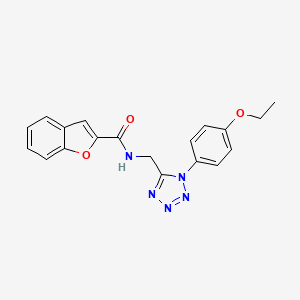
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In
Aplicaciones Científicas De Investigación
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a variety of potential scientific research applications. One of the main areas of interest is in the field of neuroscience, where 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has been investigated for its potential use as a tool for studying addiction and reward pathways in the brain. 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to act as a selective dopamine D3 receptor antagonist. This receptor is involved in the regulation of reward pathways in the brain, and blocking its activity with 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide may provide insight into the mechanisms of addiction and reward.
Biochemical and Physiological Effects:
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to decrease the self-administration of drugs of abuse, such as cocaine and methamphetamine. 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to decrease the consumption of alcohol in animal models. Additionally, 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide in scientific research is its selectivity for the dopamine D3 receptor. This allows for more targeted investigations into the role of this receptor in addiction and reward pathways. However, one limitation of using 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide is its potential for off-target effects. Researchers must carefully control for these effects in order to ensure that the observed effects are due to the specific action of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide on the dopamine D3 receptor.
Direcciones Futuras
There are many potential future directions for research on 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is in the development of more selective dopamine D3 receptor antagonists that can be used to further investigate the role of this receptor in addiction and reward pathways. Additionally, researchers may investigate the potential use of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide in the treatment of depression and anxiety disorders. Finally, more research is needed to fully understand the mechanism of action of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide and its potential for off-target effects.
Conclusion:
In conclusion, 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selectivity for the dopamine D3 receptor makes it a valuable tool for investigating addiction and reward pathways in the brain. Additionally, 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has potential applications in the treatment of depression and anxiety disorders. While there are limitations to its use, 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide represents a promising avenue for future research.
Métodos De Síntesis
The synthesis of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxypropylamine with 1-bromo-3-chloropropane to form 3-methoxypropyl-1-propylamine. This compound is then reacted with 4-amino-1H-pyrazole-3-carboxylic acid to form 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide. The final product is purified through recrystallization and characterized using spectroscopic techniques.
Propiedades
IUPAC Name |
4-amino-N-(3-methoxypropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-6-15-8-9(12)10(14-15)11(16)13-5-4-7-17-2/h8H,3-7,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHRHOPWCPSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)
![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)
![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)


![3-[4-(benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid](/img/structure/B2815896.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)
![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)
![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)
![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)


![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2815911.png)